molecular formula C30H48O3 B1181455 Richenoic acid CAS No. 134476-74-7

Richenoic acid

Cat. No.: B1181455
CAS No.: 134476-74-7
M. Wt: 456.7 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Richenoic acid can be synthesized through various methods. One common approach involves the hydrolysis of castor oil, which is rich in hydroxylated fatty acids like ricinoleic acid . The preparation methods include:

    Twitchell Process: This involves the use of sulfuric acid and a catalyst to hydrolyze castor oil.

    Colgate-Emery Process: This method uses an alkaline catalyst to achieve hydrolysis.

    Transesterification: This involves the reaction of castor oil with methanol in the presence of a catalyst.

    Lipase-Catalyzed Hydrolysis: This green method uses the enzyme lipozyme TL IM to hydrolyze castor oil.

Chemical Reactions Analysis

Richenoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Richenoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of richenoic acid involves its interaction with various molecular targets and pathways. It can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential cation channel subfamily V member 1 (TRPV1), leading to various biological effects . These interactions can modulate neurotransmitter release, inflammation, and pain perception.

Comparison with Similar Compounds

Richenoic acid is similar to other compounds such as eichlerianic acid, methyl eichlerianate, shoreic acid, and aglinin A . These compounds share similar structural features but differ in their functional groups and physicochemical properties. This compound is unique due to its specific molecular structure and the presence of multiple functional groups, which contribute to its diverse biological activities.

Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROONGBAFVTVDKQ-RQKFYXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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